2,6-ジニトロ-p-クレゾール

概要

説明

It is a yellow solid that is only slightly soluble in water . This compound is known for its use as a pesticide and herbicide, and it has been studied for various scientific applications.

科学的研究の応用

2,6-Dinitro-p-cresol has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: The compound is studied for its effects on biological systems, particularly its role as an uncoupler of oxidative phosphorylation.

Medicine: Research is conducted on its potential therapeutic applications and toxicological effects.

Industry: It is used in the production of dyes, pesticides, and other industrial chemicals

作用機序

Target of Action

The primary target of 2,6-Dinitro-p-cresol is the adenosine triphosphate (ATP) production process in cells . ATP is the primary energy currency of cells, and any disruption to its production can have significant effects on cellular function.

Mode of Action

2,6-Dinitro-p-cresol acts as an uncoupler , meaning it interferes with ATP production . This interference makes it extremely toxic to humans and other organisms, as it disrupts the normal energy production and utilization processes within cells .

Pharmacokinetics

It is known that the compound is insoluble in water , which may impact its absorption, distribution, metabolism, and excretion in the body

Result of Action

The primary result of 2,6-Dinitro-p-cresol’s action is disruption of ATP production, leading to energy depletion within cells . This can cause a variety of cellular effects, including increased heart and breathing rates, damage to the liver, stomach, and kidneys, and even death at high levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Dinitro-p-cresol. For example, exposure to the compound mainly occurs from breathing air, drinking water, or eating food that contains the chemicals . Additionally, the compound’s insolubility in water may affect its distribution in the environment and its bioavailability to organisms

準備方法

Synthetic Routes and Reaction Conditions: 2,6-Dinitro-p-cresol is synthesized by the direct dinitration of p-cresol in a dilute sulfuric acid solution. The process involves the careful addition of nitric acid to p-cresol, resulting in the formation of 2,6-dinitro-p-cresol .

Industrial Production Methods: In industrial settings, the production of 2,6-dinitro-p-cresol follows a similar method. The reaction is conducted under controlled conditions to ensure the safety and efficiency of the process. The product is then purified through recrystallization from ethanol .

化学反応の分析

Types of Reactions: 2,6-Dinitro-p-cresol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction of 2,6-dinitro-p-cresol typically involves the conversion of nitro groups to amino groups.

Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of nitro groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as iron and hydrochloric acid or catalytic hydrogenation are used.

Substitution: Reagents like halogens and nitrating agents are used under acidic conditions.

Major Products Formed:

Oxidation: Products vary based on the specific oxidizing agent used.

Reduction: The major product is 2,6-diamino-p-cresol.

Substitution: Products include various substituted nitrophenols.

類似化合物との比較

2,4-Dinitrophenol: Another uncoupler of oxidative phosphorylation, used historically as a weight loss agent.

4,6-Dinitro-o-cresol: Similar in structure but differs in the position of nitro groups, used as a pesticide.

2,6-Dinitrophenol: Lacks the methyl group present in 2,6-dinitro-p-cresol

Uniqueness: 2,6-Dinitro-p-cresol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Its dual nitro groups and methyl group confer distinct properties compared to other dinitrophenols, making it valuable in specific industrial and research applications .

生物活性

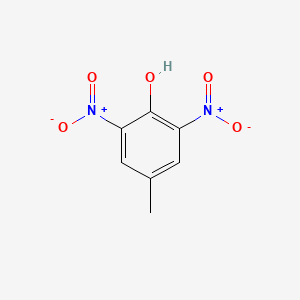

2,6-Dinitro-p-cresol (DNPC), a compound with the molecular formula C₇H₆N₂O₅, is a yellow solid that has garnered interest due to its biological activity and various applications in chemistry and industry. This article explores the biological effects, mechanisms of action, toxicological profiles, and relevant case studies associated with DNPC.

Overview of 2,6-Dinitro-p-cresol

Chemical Properties:

- Molecular Weight: 210.14 g/mol

- Solubility: Slightly soluble in water

- Structure: Contains two nitro groups and a methyl group attached to a cresol backbone.

Applications:

- Used as a reagent in organic synthesis.

- Serves as an uncoupler of oxidative phosphorylation in biological systems.

- Acts as an intermediate in the production of dyes, pesticides, and pharmaceuticals .

2,6-Dinitro-p-cresol primarily functions as an uncoupler of oxidative phosphorylation. This means it disrupts ATP production in cells by allowing protons to re-enter the mitochondrial matrix without generating ATP, leading to energy depletion. The compound binds to proteins such as transthyretin (TTR), which is crucial for thyroid hormone transport, potentially disrupting endocrine functions .

Biological Activity

The biological activity of DNPC can be summarized as follows:

- Uncoupling Effects: DNPC increases the basal metabolic rate by uncoupling oxidative phosphorylation, which can lead to increased body temperature and metabolic disturbances .

- Toxicological Effects: Studies indicate that exposure to DNPC can result in symptoms such as lethargy, dizziness, elevated body temperature, and metabolic disruptions .

Toxicological Profile

A comprehensive toxicological profile for 2,6-Dinitro-p-cresol reveals significant health risks associated with exposure:

| Endpoint | Observed Effects | Reference |

|---|---|---|

| Metabolic | Increased basal metabolic rate | |

| Neurological | Lethargy, dizziness | |

| Dermal | Skin irritation | |

| Ocular | Conjunctival yellowing |

Case Studies

- Human Exposure Study: In a self-experiment involving DNPC at doses of 0.75 mg/kg/day for three days, the subject experienced elevated body temperature and fatigue. After a break from exposure, resuming at 0.35 mg/kg/day led to excessive perspiration and dizziness .

- Animal Studies: Various studies on rats and cats have shown that inhalation or oral exposure to DNPC leads to increased blood sugar levels and decreased enzyme activity related to metabolism .

Environmental Impact

The stability and degradation of 2,6-Dinitro-p-cresol in environmental settings have also been studied. It is noted that DNPC has a half-life of approximately 14 days in eutrophic freshwater environments due to reactions with singlet oxygen . Microorganisms such as Corynebacterium simplex have been identified as capable of degrading DNPC under specific conditions .

特性

IUPAC Name |

4-methyl-2,6-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c1-4-2-5(8(11)12)7(10)6(3-4)9(13)14/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOYRZHJJAHRMLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9027239 | |

| Record name | 4-Methyl-2,6-dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow to yellow solid; [HSDB] Deep yellow flakes; [MSDSonline] | |

| Record name | 4-Methyl-2,6-dinitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3307 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble in water, Soluble in alcohol, ether, benzene | |

| Record name | 4-METHYL-2,6-DINITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5434 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000548 [mmHg] | |

| Record name | 4-Methyl-2,6-dinitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3307 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Yellow needles from ether or petroleum ether, Light yellow crystalline solid | |

CAS No. |

609-93-8 | |

| Record name | 2,6-Dinitro-p-cresol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2,6-dinitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dinitro-p-cresol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-methyl-2,6-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methyl-2,6-dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dinitro-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DINITRO-4-METHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L572BVH6NF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-METHYL-2,6-DINITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5434 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

85 °C | |

| Record name | 4-METHYL-2,6-DINITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5434 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,6-Dinitro-p-cresol interact with biological systems and what are the downstream effects?

A1: 2,6-Dinitro-p-cresol (DNPC) acts as a thyroid hormone disrupting chemical (THDC). [] It binds to transthyretin (TTR), a protein responsible for transporting thyroid hormones throughout the body. [] This interaction can interfere with the normal transport and function of thyroid hormones, potentially leading to various disruptions in the endocrine system. []

Q2: Can you describe the structural characteristics of 2,6-Dinitro-p-cresol?

A2: 2,6-Dinitro-p-cresol has the molecular formula C7H6N2O5. [] Its molecular weight is 210.14 g/mol. [] While the provided research doesn't delve into specific spectroscopic data for DNPC, it does highlight the determination of its crystal structure when complexed with human TTR. [, ] This structural information provides insights into the molecular interactions between DNPC and its target protein.

Q3: Is 2,6-Dinitro-p-cresol used as a polymerization inhibitor, and if so, how does it compare to other inhibitors?

A3: While not a primary focus of the provided research, 2,6-Dinitro-p-cresol is mentioned as a less effective styrene polymerization inhibitor compared to other options like 2,4-dinitrophenol and true inhibitors. [] The research suggests that synergistic combinations of inhibitors, such as true inhibitors with 2,4-dinitrophenol or 2-sec-butyl-4,6-dinitrophenol, offer more efficient inhibition strategies. []

Q4: What is the environmental impact of 2,6-Dinitro-p-cresol, and are there strategies to mitigate it?

A4: The research highlights that DNPC degrades through processes like direct photolysis and reactions with OH radicals in aqueous environments. [] The rate of degradation varies depending on factors like pH and the presence of other chemicals. [] While specific mitigation strategies are not discussed in detail, understanding its degradation pathways is crucial for assessing its environmental persistence and potential risks.

Q5: What analytical techniques are commonly used to study 2,6-Dinitro-p-cresol?

A5: Various analytical techniques are employed to study DNPC. These include:

- Spectrophotometry: Utilized for quantifying DNPC in various matrices, often coupled with multivariate calibration techniques like partial least squares (PLS) for complex samples containing hydrocarbons. [, ]

- Laser photolysis/long-path laser absorption (LP-LPLA): Employed to investigate the kinetics and mechanisms of DNPC reactions with radicals like NO3 in aqueous solutions. []

- X-ray crystallography: Crucial for determining the three-dimensional structure of DNPC and understanding its binding interactions with target proteins like TTR. [, ]

Q6: Has computational chemistry been applied in the study of 2,6-Dinitro-p-cresol?

A6: Yes, the research indicates the use of structure-based virtual screening (VS) protocols to identify potential THDCs, including DNPC, that bind to TTR. [] This computational approach utilizes structural information of the target protein to screen large libraries of compounds and predict their binding affinities. [] Such in silico methods accelerate the discovery of novel TTR binders and contribute to a better understanding of thyroid disruption mechanisms.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。